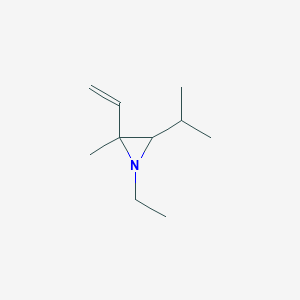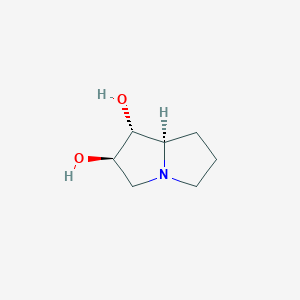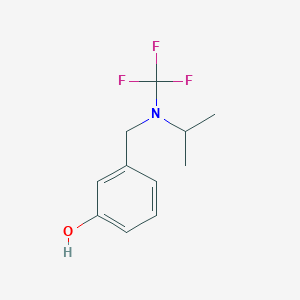![molecular formula C8H10N2O B13965053 N-[(4-Methylphenyl)methyl]nitrous amide CAS No. 775554-97-7](/img/structure/B13965053.png)
N-[(4-Methylphenyl)methyl]nitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylphenyl)methyl]nitrous amide, also known as N-methyl-N-nitroso-(4-methylphenyl)methylamine, is an organic compound with the molecular formula C9H12N2O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. Nitrosamines are of significant interest due to their applications in various fields and their potential health effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]nitrous amide typically involves the nitrosation of N-methyl-N-(4-methylphenyl)methylamine. This reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-[(4-Methylphenyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-[(4-Methylphenyl)methyl]nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-Methylphenyl)methyl]nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in various biological effects, including changes in enzyme activity and gene expression.
相似化合物的比较
Similar Compounds
- N-methyl-N-nitroso-P-toluidine
- N-nitroso-N-methyl-4-toluidine
- N-nitroso-N-(p-methylbenzyl)methylamine
Uniqueness
N-[(4-Methylphenyl)methyl]nitrous amide is unique due to its specific structural features and reactivity The presence of the nitroso group attached to a methylphenyl moiety imparts distinct chemical and biological properties compared to other nitrosamines
属性
CAS 编号 |
775554-97-7 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-2-4-8(5-3-7)6-9-10-11/h2-5H,6H2,1H3,(H,9,11) |
InChI 键 |
RBWYYWGEAYBNOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNN=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
